molecular formula C16H11N3O4 B5781823 2-[(E)-1-(4-nitrophenyl)ethylideneamino]isoindole-1,3-dione

2-[(E)-1-(4-nitrophenyl)ethylideneamino]isoindole-1,3-dione

Cat. No.: B5781823
M. Wt: 309.28 g/mol
InChI Key: IYXKMQPIOQUCIZ-LICLKQGHSA-N
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Description

2-[(E)-1-(4-nitrophenyl)ethylideneamino]isoindole-1,3-dione is a compound that belongs to the class of isoindoline-1,3-dione derivatives These compounds are characterized by their aromatic structure and the presence of carbonyl groups at positions 1 and 3

Preparation Methods

The synthesis of 2-[(E)-1-(4-nitrophenyl)ethylideneamino]isoindole-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. The reaction is usually carried out in a solvent such as toluene under reflux conditions for 24 hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-[(E)-1-(4-nitrophenyl)ethylideneamino]isoindole-1,3-dione undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(E)-1-(4-nitrophenyl)ethylideneamino]isoindole-1,3-dione involves its interaction with specific molecular targets. In the context of its anticonvulsant activity, the compound is believed to modulate the activity of ion channels, particularly calcium and sodium channels, thereby stabilizing neuronal membranes and preventing excessive neuronal firing . The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

2-[(E)-1-(4-nitrophenyl)ethylideneamino]isoindole-1,3-dione can be compared with other isoindoline-1,3-dione derivatives, such as:

Properties

IUPAC Name

2-[(E)-1-(4-nitrophenyl)ethylideneamino]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O4/c1-10(11-6-8-12(9-7-11)19(22)23)17-18-15(20)13-4-2-3-5-14(13)16(18)21/h2-9H,1H3/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYXKMQPIOQUCIZ-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN1C(=O)C2=CC=CC=C2C1=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\N1C(=O)C2=CC=CC=C2C1=O)/C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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